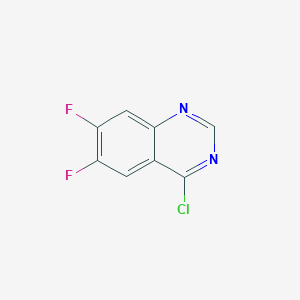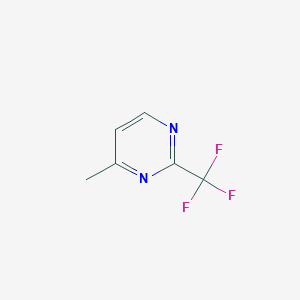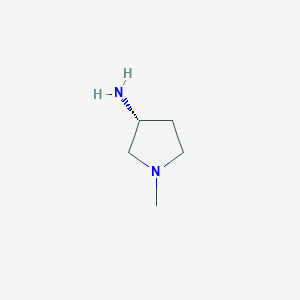
4-氯-6,7-二氟喹唑啉
描述
Quinazoline derivatives have been the subject of extensive research due to their diverse pharmacological activities. The compound 4-Chloro-6,7-difluoroquinazoline, although not directly mentioned in the provided papers, is structurally related to the compounds discussed in the research. These studies focus on the synthesis, structural analysis, and biological evaluation of various quinazoline derivatives, which can provide insights into the properties and potential applications of 4-Chloro-6,7-difluoroquinazoline.
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multi-step reactions starting from simple precursors such as vanillin or anthracene derivatives. For instance, the synthesis of 4-amino-2-chloro-6,7-dimethoxyquinazoline was achieved through a series of reactions including methylation, nitration, oxidation, esterification, reduction, cyclization, chlorination, and amination, with an overall yield of about 37% . Similarly, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline was accomplished through substitution, nitration, reduction, cyclization, and chlorination steps . These methods highlight the complexity and the need for optimization in the synthesis of quinazoline derivatives.
Molecular Structure Analysis
The molecular structures of quinazoline derivatives are often confirmed using spectroscopic techniques such as NMR and MS spectra, and in some cases, X-ray crystallography. For example, the structure of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline was elucidated using X-ray crystallography, revealing an orthorhombic system with specific space group parameters . The presence of intramolecular hydrogen bonding, as seen in the benzo[1,2-f:5,4-f']diquinoline derivatives, can significantly influence the chemical shifts observed in NMR spectroscopy .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including nucleophilic substitution, as demonstrated in the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline . The reactivity of these compounds can be influenced by the presence of substituents on the quinazoline ring, which can affect the electron density and steric hindrance around reactive sites.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are closely related to their molecular structure. For instance, the strong intramolecular CH···O hydrogen bond in benzo[1,2-f:5,4-f']diquinoline derivatives affects their fluorescent properties . The electronic properties, such as electrostatic surface potential and frontier molecular orbitals, are also crucial in determining the reactivity and potential applications of these compounds, as seen in the study of 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile . Additionally, the presence of halogen atoms, such as chlorine and fluorine, can enhance the lipophilicity and potentially the bioavailability of these molecules.
科学研究应用
抗癌研究
4-氯-6,7-二氟喹唑啉及其衍生物已被广泛研究,用作潜在的抗癌药物。其中一种衍生物,N-(4-甲氧基苯基)-N,2-二甲基喹唑啉-4-胺,已被证明具有显著的凋亡诱导剂和抗癌药物的功效。这种化合物在各种癌症模型中表现出潜力,包括乳腺癌,由于其强效的凋亡诱导活性和出色的血脑屏障穿透性 (Sirisoma et al., 2009)。
制药过程开发
4-氯-6,7-二氟喹唑啉的衍生物在制药行业中具有应用,特别是在抗高血压药物关键中间体的工艺开发中。一项针对4-氨基-2-氯-6,7-二甲氧基喹唑啉的研究将其用作指纹,用于监测合成反应,在制造多沙唑嗪甲磺酸盐和普拉索辛等抗高血压药物时 (Rao et al., 2006)。
DNA结合和细胞毒活性
多项研究集中在从4-氯-6,7-二甲氧基喹唑啉合成新的N-烷基苯胺喹唑啉衍生物上。这些化合物已被评估其细胞毒活性和作为DNA插入剂的潜力,显示出与DNA的显著相互作用,并对治疗应用产生影响 (Garofalo et al., 2010)。
属性
IUPAC Name |
4-chloro-6,7-difluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF2N2/c9-8-4-1-5(10)6(11)2-7(4)12-3-13-8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMNNDWGWANMMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610664 | |
| Record name | 4-Chloro-6,7-difluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,7-difluoroquinazoline | |
CAS RN |
625080-60-6 | |
| Record name | 4-Chloro-6,7-difluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6,7-difluoroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)


![5-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B1321199.png)




![3-Iodo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1321211.png)

